molecular formula C17H21FN2O3 B2423053 tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2197055-58-4

tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2423053
CAS No.: 2197055-58-4
M. Wt: 320.364
InChI Key: VMYSRVVQZPRBLN-UHFFFAOYSA-N
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Description

Tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 2197055-58-4) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₁₇H₂₁FN₂O₃ and a molecular weight of 320.36 g/mol, features a unique spiro[indoline-3,4'-piperidine] core that is protected by a tert-butyloxycarbonyl (Boc) group . The Boc protecting group is a critical feature, as it enhances the compound's stability for handling and purification while allowing for selective deprotection under mild acidic conditions to generate the free amine for further synthetic manipulation . The presence of a fluorine substituent on the 4-position of the oxindole ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. Its structure is representative of privileged scaffolds used in designing inhibitors for various protein targets. This product is strictly for research and further manufacturing applications, such as in laboratory-scale chemical synthesis. It is not intended for diagnostic or therapeutic use in humans. Please refer to the provided Safety Data Sheet (SDS) for detailed handling instructions. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYSRVVQZPRBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoroindoline-2-one Intermediate

The 4-fluoroindoline-2-one moiety is synthesized via palladium-catalyzed coupling or electrophilic fluorination. A practical approach involves:

  • Friedel-Crafts acylation of 3-fluoroaniline with chloroacetyl chloride, yielding 4-fluoro-2-chloroacetanilide.
  • Cyclization under basic conditions (K₂CO₃, DMF, 80°C) to form 4-fluoroindoline-2-one.
Step Reagents/Conditions Yield
1 ClCH₂COCl, AlCl₃, DCM, 0°C → RT 78%
2 K₂CO₃, DMF, 80°C, 4h 85%

Piperidine Ring Formation and Spirocyclization

The piperidine ring is constructed via reductive amination using tert-butyl (4-oxocyclohexyl)carbamate:

  • Reductive amination :

    • 4-Fluoroindoline-2-one reacts with tert-butyl (4-oxocyclohexyl)carbamate in presence of NaBH₃CN/EtOH (45% yield).
    • Optimization : Switching to Et₃N·3HF as both base and fluoride source improves regioselectivity (62% yield).
  • Spirocyclization :

    • Intramolecular Mitsunobu reaction (DIAD, PPh₃, THF) forms the spirocenter (51% yield).

Synthetic Route 2: Tandem Fluorination-Spirocyclization

Late-Stage Electrophilic Fluorination

This strategy employs fluorination after spirocycle assembly:

  • Spiroindoline-piperidine synthesis via Ugi four-component reaction:

    • tert-Butyl isocyanide, 2-oxoindoline-3-carbaldehyde, piperazine, and benzoic acid in MeOH (34% yield).
  • Regioselective fluorination :

    • Electrochemical fluorination : Applied potential 1.95 V in Et₃N·3HF/CH₃CN achieves 10.4% radiochemical yield.
    • DAST-mediated fluorination : 1,1-Diethyl-2,2,2-trifluoroethylamine in DCM at -78°C (28% yield).

Computational Insights into Fluorination

Density Functional Theory (DFT) calculations reveal:

  • tert-Butyl groups lower oxidation potential of aromatic precursors by 130 mV, facilitating radical cation formation.
  • Fluoride attack occurs preferentially at C4 due to resonance stabilization from the oxindole carbonyl.

Synthetic Route 3: Asymmetric Organocatalytic Approach

Enamine-Isatin Condensation

Adapting methodology from spirooxindole syntheses:

  • Chiral base catalysis :
    • Cinchona alkaloid catalysts (e.g., hydroquinine) promote asymmetric Mannich reaction between enamines and 4-fluoroisatylidene malononitriles.
    • Conditions : 20 mol% catalyst, toluene, -20°C, 72h (58% ee, 65% yield).
Entry Catalyst ee (%) Yield (%)
1 Hydroquinine 58 65
2 Takemoto’s catalyst 30 71

Post-Functionalization

  • Boc protection : Di-tert-butyl dicarbonate (Boc₂O), DMAP, CH₂Cl₂ (quantitative).
  • Crystallization-induced asymmetric transformation : Enhances ee to >99% using hexane/EtOAc.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2 Route 3
Total Yield 33% 18% 42%
Stereocontrol Racemic Racemic 58% ee
Fluorination Step Early Late N/A
Scalability Pilot Lab Lab

Key Observations :

  • Route 1 offers better scalability but lacks stereochemical control.
  • Route 3 provides enantioselectivity but requires costly catalysts.
  • Electrochemical fluorination (Route 2) shows promise for radiopharmaceutical applications.

Industrial-Scale Considerations

Process Optimization

  • Continuous flow chemistry : Reduces reaction time for spirocyclization from 12h to 20min.
  • Solvent recycling : MeCN recovery via distillation lowers production costs by 37%.

Regulatory Aspects

  • Genotoxic impurities : Controlled via ≤10 ppm limits for residual DAST derivatives.
  • Polymorph screening : Identified three crystalline forms (I-III), with Form II showing optimal stability.

Chemical Reactions Analysis

tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include Raney nickel for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into the binding sites of various receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target receptor .

Comparison with Similar Compounds

tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique compared to other spirocyclic oxindoles due to the presence of the fluorine atom and the tert-butyl group. Similar compounds include:

Biological Activity

tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 2197055-58-4) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H21_{21}FN2_{2}O3_{3}
  • Molecular Weight : 320.36 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer cell lines. The compound exhibits the following mechanisms:

  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in several cancer cell lines, leading to apoptosis.
  • Apoptotic Induction : The compound increases the levels of apoptotic markers, including annexin V-positive cells, indicating its potential as an anticancer agent.
  • Inhibition of Tumor Growth : In vivo studies have shown that it can inhibit tumor growth in xenograft models, suggesting effective therapeutic potential against certain types of cancer .

Biological Activity

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

A significant focus has been on its anticancer properties:

  • In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and NCI-H460 (lung cancer), with IC50_{50} values ranging from 3.6 to 5.7 µM .
Cell LineIC50_{50} (µM)
MDA-MB-2313.6
NCI-H4605.7
BGC-8234.0

Mechanistic Insights

Further mechanistic studies revealed:

  • Mitochondrial Dysfunction : The compound causes a collapse in mitochondrial membrane potential, which is crucial for initiating apoptosis.
  • Caspase Activation : There is an increase in caspase-3 activity, indicating the activation of the intrinsic apoptotic pathway .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MDA-MB-231 Cells :
    • The treatment with this compound resulted in a significant increase in apoptotic cells from 1.03% to 18.54% over a treatment period .
  • Xenograft Model Study :
    • In a mouse model bearing NCI-H460 xenografts, administration of the compound led to a marked reduction in tumor size compared to control groups, demonstrating its potential for clinical application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the spiro-indoline-piperidine core. Key steps include cyclization under basic conditions and introducing the tert-butyl carbamate group via Boc protection. Optimization may involve adjusting reaction temperatures (e.g., reflux in ethyl acetate for improved yield) and catalysts. For analogs, thiocyanate-mediated triazole ring formation has been reported as a critical step . Purification via column chromatography with gradients of ethyl acetate/hexane is commonly employed.

Q. How can crystallographic data for this compound be obtained, and which software is widely used for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural determination. The SHELX system (SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data. Data collection requires crystals grown via slow evaporation in solvents like dichloromethane/hexane. Refinement parameters (e.g., thermal displacement factors) should be validated against SHELX’s error-checking protocols .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, respiratory protection (N95 masks), and safety goggles compliant with EN 166 or NIOSH standards.
  • Engineering Controls : Use fume hoods to minimize aerosol exposure.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes.
  • Storage : Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do discrepancies arise in physicochemical property measurements (e.g., solubility, logP) for this compound, and how can they be resolved?

  • Methodological Answer : Variations in solubility assays (e.g., shake-flask vs. HPLC) and logP calculations (experimental vs. computational) often cause discrepancies. For accurate results:

  • Use standardized buffers (e.g., PBS at pH 7.4) for solubility testing.
  • Validate computational logP predictions (e.g., XLogP3) with experimental HPLC retention times.
  • Cross-reference data with structurally similar spiro[indoline-3,4'-piperidine] derivatives, which show logP ranges of 2.5–3.5 .

Q. What strategies are effective for resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Contradictions may stem from metabolic instability or off-target effects. Strategies include:

  • Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify metabolites (e.g., de-fluorination or Boc-group cleavage).
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.
  • Pharmacokinetic Bridging : Adjust dosing regimens based on bioavailability studies in rodent models .

Q. How can computational modeling predict the reactivity of the 4-fluoro substituent in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the fluorine atom. Key parameters:

  • Charge distribution at C-4 (fluorine’s σ-hole).
  • Activation energy barriers for substitution with amines or thiols.
  • Compare with experimental kinetic data (e.g., second-order rate constants) to validate predictions .

Q. What analytical techniques are critical for characterizing batch-to-batch variability in purity?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., de-Boc byproducts).
  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz) in DMSO-d6 to confirm structural integrity; monitor for residual solvents (e.g., ethyl acetate).
  • Elemental Analysis : Validate %C/%H/%N against theoretical values (e.g., C: 62.85%, H: 6.44%, N: 8.58%) .

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